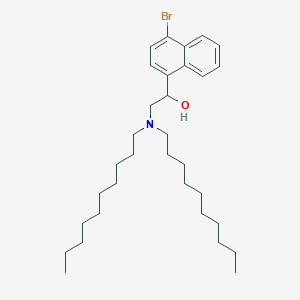
1-(4-Bromonaphthalen-1-yl)-2-(didecylamino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromonaphthalen-1-yl)-2-(didecylamino)ethanol is an organic compound that features a bromonaphthalene moiety attached to an ethanol backbone, with a didecylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromonaphthalen-1-yl)-2-(didecylamino)ethanol typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated to form 4-bromonaphthalene using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of the Ethanol Backbone: The bromonaphthalene is then reacted with ethylene oxide to introduce the ethanol group.
Introduction of the Didecylamino Group: Finally, the ethanol derivative is reacted with didecylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Bromonaphthalen-1-yl)-2-(didecylamino)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromonaphthalene moiety can be reduced to form a naphthalene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromonaphthalen-1-yl)-2-(didecylamino)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-Bromonaphthalen-1-yl)-2-(didecylamino)ethanol depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, disrupting normal cellular functions. The bromonaphthalene moiety can intercalate into DNA, potentially leading to anticancer effects. The didecylamino group may enhance its lipophilicity, allowing it to penetrate cell membranes more effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Bromonaphthalen-1-yl)ethan-1-amine
- (4-Bromonaphthalen-1-yl)(phenyl)methanol
- (4-Bromonaphthalen-1-yl)methanol
Uniqueness
1-(4-Bromonaphthalen-1-yl)-2-(didecylamino)ethanol is unique due to the presence of both a bromonaphthalene moiety and a didecylamino group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
6285-84-3 |
|---|---|
Molekularformel |
C32H52BrNO |
Molekulargewicht |
546.7 g/mol |
IUPAC-Name |
1-(4-bromonaphthalen-1-yl)-2-(didecylamino)ethanol |
InChI |
InChI=1S/C32H52BrNO/c1-3-5-7-9-11-13-15-19-25-34(26-20-16-14-12-10-8-6-4-2)27-32(35)30-23-24-31(33)29-22-18-17-21-28(29)30/h17-18,21-24,32,35H,3-16,19-20,25-27H2,1-2H3 |
InChI-Schlüssel |
ZDNZPJMFSOAJBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCN(CCCCCCCCCC)CC(C1=CC=C(C2=CC=CC=C21)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloroindeno[1,2,3-de]quinoline](/img/structure/B14739494.png)
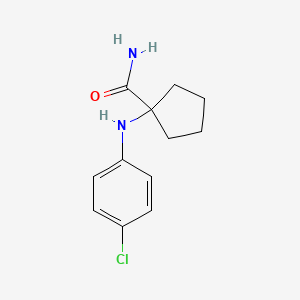

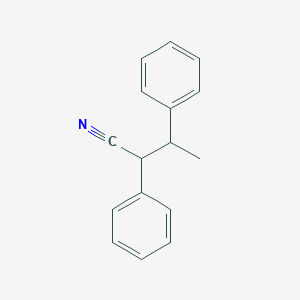
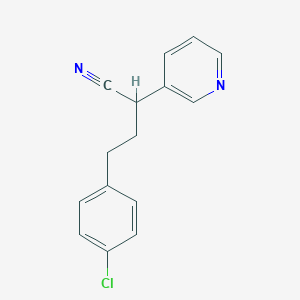
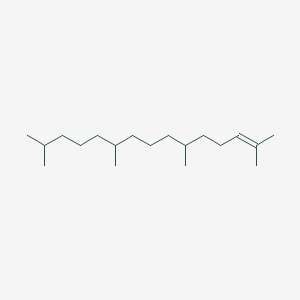

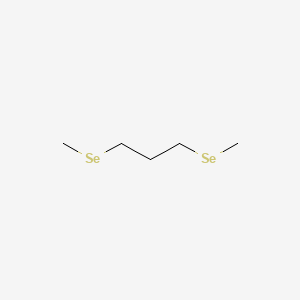
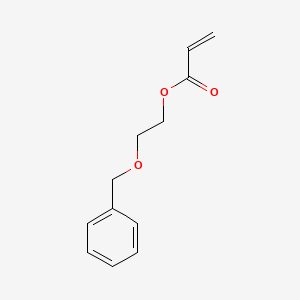
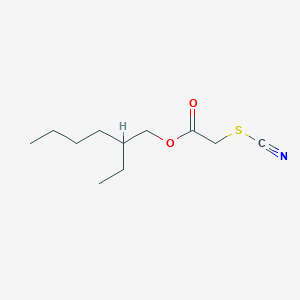
![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739538.png)
![2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14739552.png)
